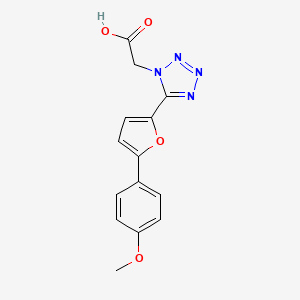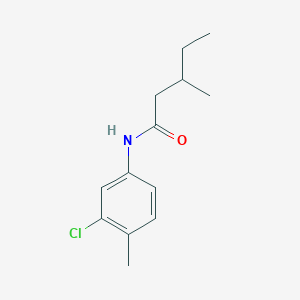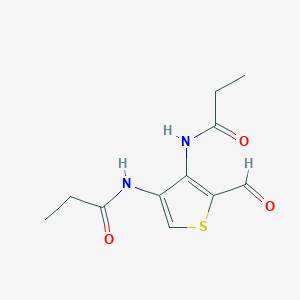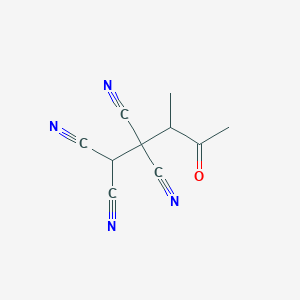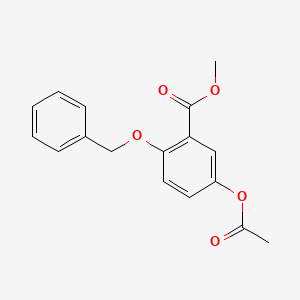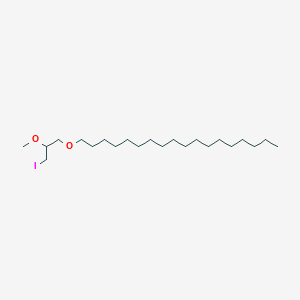![molecular formula C13H19NO3 B14365152 2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL CAS No. 91272-48-9](/img/structure/B14365152.png)
2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a butylamino group attached to a benzodioxin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL typically involves the reaction of a benzodioxin derivative with a butylamine. One common method includes the following steps:
Starting Material: The synthesis begins with a benzodioxin derivative, such as 2,3-dihydro-1,4-benzodioxin-5-OL.
Amine Addition: The benzodioxin derivative is reacted with butylamine in the presence of a suitable catalyst, such as a Lewis acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, for several hours.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxin ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the butylamino group.
Aplicaciones Científicas De Investigación
2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Butylamino)methyl]-3,4-dihydro-1(2H)-naphthalenone hydrochloride
- 2-(Butylamino)ethanethiol
Comparison
Compared to similar compounds, 2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL is unique due to its benzodioxin ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
91272-48-9 |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
2-(butylaminomethyl)-2,3-dihydro-1,4-benzodioxin-5-ol |
InChI |
InChI=1S/C13H19NO3/c1-2-3-7-14-8-10-9-16-13-11(15)5-4-6-12(13)17-10/h4-6,10,14-15H,2-3,7-9H2,1H3 |
Clave InChI |
BWCPBKUPPAKDNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC1COC2=C(C=CC=C2O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)
![Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate](/img/structure/B14365086.png)
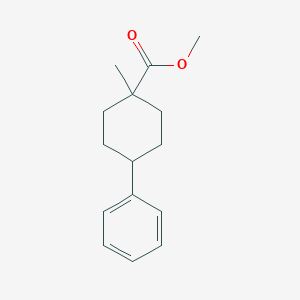
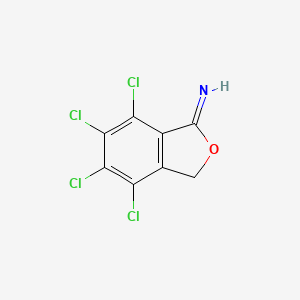
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14365099.png)
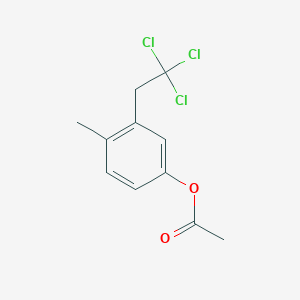
![N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B14365107.png)
![2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14365115.png)
